5-Bromo-4'-chlorosalicylanilide

Catalog No.
S580874
CAS No.
3679-64-9
M.F
C13H9BrClNO2
M. Wt
326.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4'-chlorosalicylanilide

CAS Number

3679-64-9

Product Name

5-Bromo-4'-chlorosalicylanilide

IUPAC Name

5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

InChI

InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18)

InChI Key

QBSGXIBYUQJHMJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl

Synonyms

5-bromo-4'-chlorosalicylanilide, 5-bromosalicyl-4'-chloranilide, salifungin

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl

There is limited information currently available regarding the specific scientific research applications of 5-Bromo-4'-chlorosalicylanilide. While some suppliers list it as a nonsteroidal anti-inflammatory drug (NSAID) with antibacterial properties [], further research is needed to confirm these claims.

Here's what we do know:

  • Chemical Structure and Potential Properties

    5-Bromo-4'-chlorosalicylanilide possesses a structure that combines elements found in both salicylic acid (a known anti-inflammatory) and aniline (an organic compound with various applications). This suggests it might have anti-inflammatory or other biological effects, but experimental data is lacking [].

  • Availability for Research

    Several chemical suppliers offer 5-Bromo-4'-chlorosalicylanilide, suggesting its potential use in scientific research. However, no published studies investigating its properties or applications have been identified yet [, , ].

5-Bromo-4'-chlorosalicylanilide is a chemical compound with the molecular formula C₁₃H₉BrClNO₂ and a molecular weight of 326.57 g/mol. It belongs to the class of benzamides and is characterized by the presence of bromine and chlorine substituents on its aromatic rings, which significantly influence its chemical properties and reactivity. This compound is often utilized in various chemical syntheses and biological studies due to its unique structural features and functional groups .

  • No known scientific research explores the mechanism of action of BCSA.
  • Due to the lack of research, specific safety information on BCSA is unavailable. However, considering its structure, some general precautions might be necessary when handling it:
    • Organic compounds, especially those with halogenated groups (Br, Cl), can potentially be irritants or harmful upon inhalation, ingestion, or skin contact.
    • Standard laboratory safety practices for handling unknown organic compounds should be followed.

  • Substitution Reactions: The halogen atoms (bromine and chlorine) can participate in nucleophilic substitution reactions, enabling modifications of the compound's structure.
  • Oxidation and Reduction Reactions: The hydroxyl group in the salicylanilide core can be oxidized to yield quinone derivatives or reduced to form hydroquinone derivatives. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide under basic conditions.
  • Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions .

5-Bromo-4'-chlorosalicylanilide exhibits notable biological activities, particularly as an antimicrobial agent. Its structural components allow it to interact with various biological targets, making it useful in pharmacological applications. Studies have indicated its effectiveness against certain bacterial strains, although specific mechanisms of action are still being researched .

The synthesis of 5-Bromo-4'-chlorosalicylanilide typically involves the reaction between 5-bromosalicylic acid and 4-chloroaniline. This reaction forms an amide bond between the carboxylic acid group of 5-bromosalicylic acid and the amine group of 4-chloroaniline.

Synthetic Route

  • Combine 5-bromosalicylic acid with 4-chloroaniline.
  • Use a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate amide bond formation.
  • Purify the product through recrystallization or chromatography to achieve high purity levels .

5-Bromo-4'-chlorosalicylanilide finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its antimicrobial properties.
  • Analytical Chemistry: Employed in high-performance liquid chromatography for detecting specific compounds in complex mixtures.
  • Research: Utilized in biological studies to investigate its effects on microbial growth and inhibition mechanisms .

Interaction studies involving 5-Bromo-4'-chlorosalicylanilide focus on its binding affinity with different biological targets, particularly enzymes and receptors related to microbial activity. These studies help elucidate its mechanism of action and potential therapeutic applications. Research indicates that the compound may interact with bacterial cell membranes, disrupting their function, which contributes to its antimicrobial efficacy .

Several compounds share structural similarities with 5-Bromo-4'-chlorosalicylanilide, including:

Compound NameStructural FeaturesUnique Characteristics
5-Chloro-2-hydroxybenzanilideChlorine substituentExhibits different antimicrobial properties
4-BromoanilineBromine substituentLacks salicylic acid moiety
SalicylanilideHydroxy group presentDoes not contain halogen substituents

Uniqueness

5-Bromo-4'-chlorosalicylanilide is unique due to its combination of both bromine and chlorine substituents along with a salicylanilide structure, which enhances its reactivity and biological activity compared to similar compounds. This dual halogenation allows for diverse synthetic pathways and increases its potential applications in pharmaceuticals and research settings .

5-Bromo-4'-chlorosalicylanilide represents a halogenated salicylanilide derivative with the molecular formula C₁₃H₉BrClNO₂ and a molecular weight of 326.57 grams per mole [2] [5]. The compound is systematically named as 5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide, reflecting its structural composition that includes both bromine and chlorine substituents on distinct aromatic rings [3] [7]. The constitutional formula reveals a benzamide core structure where the salicylic acid moiety contains a bromine atom at the 5-position, while the aniline portion bears a chlorine substituent at the 4'-position [5] [8].

The compound exists under several synonymous names including bromochlorosalicylanilide, salifungin, bromosalicyl, and multifungin, indicating its historical significance in chemical and pharmaceutical literature [5] [8]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound through its InChI key QBSGXIBYUQJHMJ-UHFFFAOYSA-N, providing a unique digital identifier for database searches [3] [33]. The SMILES notation C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl accurately represents the molecular connectivity and structural arrangement [3].

PropertyValueReference
Molecular FormulaC₁₃H₉BrClNO₂ [2] [5]
Molecular Weight326.57 g/mol [2] [5]
Chemical Abstracts Service Number3679-64-9 [2] [5]
InChI KeyQBSGXIBYUQJHMJ-UHFFFAOYSA-N [3] [33]
Reaxys Registry Number2812319 [2] [6]
PubChem Substance ID87563868 [2] [6]

Crystallographic Data and Solid-State Characteristics

5-Bromo-4'-chlorosalicylanilide exhibits characteristic solid-state properties that reflect its crystalline nature and molecular packing arrangements [2] [6]. The compound appears as a white to almost white powder or crystalline solid at room temperature, demonstrating typical behavior for halogenated aromatic compounds [2] [6] [10]. The physical state remains solid at 20 degrees Celsius, indicating substantial intermolecular forces that maintain structural integrity under ambient conditions [2] [6].

The crystalline form demonstrates specific morphological characteristics that influence its handling and processing properties [2] [6]. Storage requirements specify maintenance at room temperature with recommendations for cool and dark conditions below 15 degrees Celsius to preserve crystalline stability [2] [6] [10]. The European Community number 222-957-5 and harmonized system number 2924297099 classify this compound for regulatory and commercial purposes [10].

Crystallographic analysis reveals that the compound maintains structural coherence through a combination of hydrogen bonding networks and halogen interactions typical of salicylanilide derivatives [24] [26]. The solid-state packing arrangement demonstrates the influence of both intramolecular and intermolecular forces in determining the overall crystal structure [24] [26].

Physical PropertyValueReference
Physical State (20°C)Solid [2] [6]
AppearanceWhite to almost white powder to crystal [2] [6]
European Community Number222-957-5 [10]
Harmonized System Number2924297099 [10]
Storage TemperatureRoom temperature (<15°C recommended) [2] [6]

Spectroscopic Profiles and Structural Elucidation

"Closed-Ring" versus "Open-Ring" Conformational Analysis

5-Bromo-4'-chlorosalicylanilide, like other salicylanilide derivatives, exists in a conformational equilibrium between "closed-ring" and "open-ring" forms that significantly influences its chemical and biological properties [24] [26]. The closed-ring conformation involves strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen atom, creating a six-membered chelate ring structure [24] [26]. This conformational preference demonstrates typical behavior for salicylanilide compounds in non-polar environments [24] [26].

Nuclear Magnetic Resonance studies of related salicylanilides in acetonitrile reveal predominant adoption of the closed-ring conformation, characterized by downfield chemical shifts of the phenolic hydroxyl proton to approximately 12 ppm [24] [26]. Nuclear Overhauser Effect Spectroscopy correlations provide additional evidence for spatial proximity between specific protons consistent with the closed-ring arrangement [24] [26]. The conformational stability results from the energetically favorable intramolecular hydrogen bond that reduces molecular flexibility [24] [26].

The presence of electron-withdrawing substituents, such as the bromine and chlorine atoms in 5-Bromo-4'-chlorosalicylanilide, influences the conformational equilibrium by affecting the electron density distribution within the aromatic system [24] [26]. Computational studies on related salicylanilides demonstrate that halogen substituents can modulate the relative stability of closed-ring versus open-ring conformations through electronic effects [24] [26]. The specific combination of bromine and chlorine substituents in this compound creates a unique electronic environment that determines conformational preferences [24] [26].

Conformation TypeCharacteristicsStability Factors
Closed-RingIntramolecular hydrogen bondingEnergy favorable [24] [26]
Open-RingExtended molecular arrangementSolvent dependent [24] [26]
EquilibriumDynamic interchangeSubstituent influenced [24] [26]

Intramolecular Hydrogen Bonding Patterns

The intramolecular hydrogen bonding patterns in 5-Bromo-4'-chlorosalicylanilide follow established principles observed in salicylanilide derivatives, where the phenolic hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen atom [15] [16] [18]. This hydrogen bonding interaction creates a six-membered chelate ring that significantly influences molecular geometry and electronic properties [15] [16]. The strength of this intramolecular hydrogen bond typically ranges from 4 to 6 kilocalories per mole, representing approximately 10 percent of the strength of a typical covalent oxygen-hydrogen bond [16].

Computational analysis of related salicylic acid derivatives reveals that intramolecular hydrogen bonds involve multiple orbital interactions, including primary bonding between oxygen lone pairs and the hydrogen atom, as well as secondary stabilizing interactions [16]. The hydrogen bond geometry in salicylanilides typically exhibits an oxygen-hydrogen-oxygen angle between 140 and 150 degrees, which represents a compromise between optimal orbital overlap and structural constraints [16]. The presence of halogen substituents can influence these geometric parameters through electronic perturbation of the aromatic system [15] [16].

The intramolecular hydrogen bonding pattern creates a resonance-assisted hydrogen bond system where electron delocalization within the aromatic framework enhances the hydrogen bond strength [15] [18]. This resonance assistance results in characteristic spectroscopic signatures, including downfield nuclear magnetic resonance chemical shifts for the hydroxyl proton and reduced infrared stretching frequencies for the oxygen-hydrogen bond [15] [18]. The specific electronic effects of the bromine and chlorine substituents in 5-Bromo-4'-chlorosalicylanilide contribute to the overall hydrogen bonding strength through their influence on aromatic electron density distribution [15] [17].

Hydrogen Bond ParameterTypical RangeInfluencing Factors
Bond Energy4-6 kcal/molSubstituent effects [16]
Oxygen-Hydrogen-Oxygen Angle140-150°Structural constraints [16]
Nuclear Magnetic Resonance Shift10-15 ppmResonance assistance [15] [18]

Solubility Profile and Phase Behavior

The solubility characteristics of 5-Bromo-4'-chlorosalicylanilide reflect the influence of its halogenated aromatic structure and hydrogen bonding capabilities on intermolecular interactions with various solvents [2] [6] [8]. Commercial specifications indicate that the compound exhibits almost complete transparency when dissolved in hot acetone, suggesting favorable solubility in this polar aprotic solvent under elevated temperature conditions [2] [6]. This solubility behavior demonstrates typical characteristics of halogenated aromatic compounds that require elevated temperatures to overcome crystal lattice energies [2] [6].

The predicted acid dissociation constant value of 7.57 with an uncertainty of ±0.43 indicates the compound's behavior in aqueous systems and its potential for ionization under specific pH conditions [8]. This predicted value suggests moderate acidity comparable to other substituted salicylanilides, with the halogen substituents influencing the electron density distribution and consequently affecting proton dissociation tendencies [8]. The phase behavior demonstrates typical solid-state stability at room temperature with controlled solubility in organic solvents [8].

Storage recommendations specify maintenance in cool and dark conditions below 15 degrees Celsius, indicating potential thermal sensitivity that could affect solubility and phase stability under elevated temperature conditions [2] [6] [10]. The compound's behavior in different solvent systems reflects the balance between hydrogen bonding capabilities, halogen interactions, and aromatic π-π stacking forces that determine overall solubility profiles [2] [6]. Practical applications require consideration of these solubility characteristics for formulation and processing procedures [2] [6].

Solvent SystemSolubility BehaviorTemperature Dependence
Hot AcetoneAlmost transparentTemperature enhanced [2] [6]
Aqueous SystemspH dependentIonization influenced [8]
General OrganicModerate solubilityStructure dependent [2] [6]

Thermal Properties and Stability Parameters

5-Bromo-4'-chlorosalicylanilide exhibits well-defined thermal properties that characterize its stability and phase transition behavior under various temperature conditions [2] [5] [6] [8] [22]. The melting point ranges from 245.0 to 248.0 degrees Celsius according to commercial specifications, with literature values consistently reporting 246 degrees Celsius as the characteristic melting temperature [2] [5] [6] [8]. This relatively high melting point reflects strong intermolecular forces including hydrogen bonding networks and halogen interactions that stabilize the crystalline structure [2] [5] [6].

Historical synthesis reports document melting point ranges of 238-243 degrees Celsius for 5-bromo-4'-chlorosalicylanilide, indicating some variation depending on purity and crystalline form [22]. The predicted boiling point of 372.8 ± 42.0 degrees Celsius at standard atmospheric pressure suggests thermal decomposition may occur before reaching the boiling point, which is typical behavior for complex aromatic compounds containing multiple functional groups [5] [8]. The predicted density of 1.675 ± 0.06 grams per cubic centimeter reflects the high atomic mass contributions from bromine and chlorine substituents [5] [8].

Thermal stability parameters indicate that the compound maintains structural integrity under normal storage and handling conditions, with decomposition temperatures likely exceeding 300 degrees Celsius based on structural analogies with related salicylanilide derivatives [5] [8]. Storage specifications recommend temperatures below 15 degrees Celsius to ensure long-term stability and prevent potential thermal degradation pathways [2] [6] [10]. The thermal behavior demonstrates typical characteristics of halogenated aromatic compounds where intermolecular forces significantly influence phase transition temperatures [5] [8].

Thermal PropertyValueUncertainty/RangeReference
Melting Point246°C245.0-248.0°C [2] [5] [6] [8]
Predicted Boiling Point372.8°C± 42.0°C [5] [8]
Predicted Density1.675 g/cm³± 0.06 g/cm³ [5] [8]
Storage Temperature<15°CRecommended maximum [2] [6] [10]

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

324.95052 g/mol

Monoisotopic Mass

324.95052 g/mol

Heavy Atom Count

18

LogP

5.02 (LogP)

Melting Point

240.5 °C

UNII

6GK715PWMQ

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

3679-64-9

Wikipedia

Bromochlorosalicylanilide

Dates

Last modified: 08-15-2023

Explore Compound Types